N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine
Overview
Description
“N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine” is a nitro compound that has generated interest from the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C9H11N3O2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H11N3O2 . The InChI code for this compound is 1S/C8H9N3O2/c12-11(13)7-2-1-5-9-8(7)10-6-3-4-6/h1-2,5-6H,3-4H2,(H,9,10) .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 193.205 . The compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Scientific Research Applications
1. Probing Mechanisms in Nitrosation Reactions N-Cyclopropyl-N-methyl-3-nitropyridin-2-amine has been used to understand the nitrosation of N,N-dialkyl aromatic amines. Studies by Loeppky and Elomari (2000) demonstrated the role of this compound in producing N-alkyl-N-nitrosoaniline through specific cleavage of the cyclopropyl group, supporting a mechanism involving the formation of an amine radical cation followed by cyclopropyl ring opening (Loeppky & Elomari, 2000).
2. Applications in Organic Synthesis This compound plays a significant role in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, as shown in studies by Lifchits and Charette (2008). Their research illustrated its utility in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
3. Role in 1,3-Dipolar Cycloaddition Reactions Holt and Fiksdahl (2007) explored the reactivity of this compound in 1,3-dipolar cycloaddition reactions. This research highlighted its potential in generating various substituted amines, contributing to our understanding of nitropyridyl isocyanates in cycloaddition reactions (Holt & Fiksdahl, 2007).
Safety and Hazards
Properties
IUPAC Name |
N-cyclopropyl-N-methyl-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-11(7-4-5-7)9-8(12(13)14)3-2-6-10-9/h2-3,6-7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKBYDOHHDPVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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